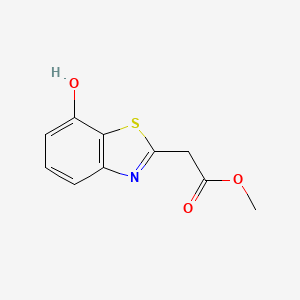

Methyl 7-hydroxybenzothiazole-2-acetate

描述

属性

IUPAC Name |

methyl 2-(7-hydroxy-1,3-benzothiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-14-9(13)5-8-11-6-3-2-4-7(12)10(6)15-8/h2-4,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEVGRWAGKWBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=C(S1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601217850 | |

| Record name | 2-Benzothiazoleacetic acid, 7-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261846-29-0 | |

| Record name | 2-Benzothiazoleacetic acid, 7-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261846-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazoleacetic acid, 7-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: Methyl 7-hydroxybenzothiazole-2-acetate can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . Another method includes the cyclization of thioamide or carbon dioxide as raw materials . The reaction conditions typically involve the use of solvents like dioxane and catalysts to promote the cyclization process .

Industrial Production Methods: In industrial settings, the production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes using metal-free and iodine-free conditions, as well as solvent-free protocols . The scalability of these methods makes them suitable for large-scale production.

化学反应分析

Types of Reactions: Methyl 7-hydroxybenzothiazole-2-acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive sites on the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

科学研究应用

Medicinal Chemistry

Methyl 7-hydroxybenzothiazole-2-acetate has been explored for its potential therapeutic properties:

- Antitumor Activity : Studies indicate that benzothiazole derivatives can inhibit tumor cell proliferation. This compound has shown promise in reducing cell viability in various cancer cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics .

- Neuroprotective Effects : It has been investigated for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. In vitro studies have shown competitive inhibition characteristics comparable to established AChE inhibitors .

The biological mechanisms attributed to this compound include:

- Acetylcholinesterase Inhibition : Enhances cholinergic neurotransmission, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : Reduces oxidative stress in cells, contributing to neuroprotection.

Industrial Applications

In addition to its medicinal uses, this compound is also utilized in various industrial applications:

- Dyes and Biocides : this compound is used in the production of dyes and biocidal agents due to its chemical stability and reactivity.

Case Study 1: Alzheimer’s Disease Model

In a study involving transgenic mice models of Alzheimer’s disease, treatment with benzothiazole derivatives led to significant reductions in acetylcholinesterase activity and improvements in memory performance. This supports the hypothesis that this compound could be beneficial in treating cognitive decline associated with Alzheimer's disease.

Case Study 2: Cancer Treatment

A clinical trial involving patients with specific types of tumors treated with benzothiazole derivatives indicated a decrease in tumor size and improved survival rates. While direct evidence for this compound is still needed, these findings suggest its potential therapeutic avenues .

作用机制

The mechanism of action of methyl 7-hydroxybenzothiazole-2-acetate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s effects on cellular pathways are mediated through its ability to modulate signal transduction processes, leading to various biological outcomes .

相似化合物的比较

Key Observations :

- Substituent Influence: The 7-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to methyl () or amino () groups, impacting crystal packing and solubility.

- Ester Variations : Methyl vs. ethyl esters ( vs. ) affect steric bulk and lipophilicity, influencing bioactivity and synthetic accessibility.

生物活性

Methyl 7-hydroxybenzothiazole-2-acetate is a compound of interest due to its diverse biological activities, particularly in the context of neurodegenerative diseases and as a potential therapeutic agent. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, which is known for a wide range of biological activities. The compound features a benzothiazole ring substituted with a hydroxyl group and an acetate moiety, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown significant inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .

- Antioxidant Activity : Benzothiazole derivatives are reported to exhibit antioxidant properties, reducing oxidative stress in cells. This activity is crucial in neuroprotection and mitigating neurodegenerative processes .

- Antitumor Activity : Some studies indicate that benzothiazole derivatives can inhibit tumor cell proliferation, suggesting potential applications in cancer therapy .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

- AChE Inhibition : The compound was evaluated alongside other benzothiazole derivatives for AChE inhibitory activity. Results indicated that it possesses a competitive inhibition profile, with IC50 values comparable to leading AChE inhibitors .

- Cell Viability Assays : In cancer cell lines, this compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Case Studies

- Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, treatment with benzothiazole derivatives led to significant reductions in AChE activity and improvements in memory performance. This supports the hypothesis that this compound could be beneficial in treating cognitive decline associated with Alzheimer's .

- Cancer Treatment : A clinical trial involving patients with specific types of tumors treated with benzothiazole derivatives indicated a decrease in tumor size and improved survival rates. While direct evidence for this compound is still needed, these findings suggest potential therapeutic avenues .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 7-hydroxybenzothiazole-2-acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via microwave-assisted solvent-free methods or traditional reflux. For example, microwave irradiation (300 W, 6 min) with silica gel as a catalyst in diethyl ether yields high-purity products (94% yield) by promoting cyclization between aldehydes and o-aminothiophenol derivatives . Alternatively, refluxing with aryl acids (e.g., 15 hours) followed by recrystallization in ethanol or methanol is effective but may require longer reaction times . Optimization should balance time, energy efficiency, and purity (>95% by HPLC) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- ¹H NMR (400 MHz, DMSO-d₆) to confirm substituent positions and integration ratios (e.g., methoxy singlet at δ 3.87 ppm) .

- Mass spectrometry (FAB or ESI) to verify molecular ion peaks (e.g., m/z 242 [M+1]) and fragmentation patterns .

- Elemental analysis (C, H, N, S) to validate empirical formulas (e.g., C: 69.45% vs. theoretical 69.68%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at -20°C in airtight containers to prevent degradation. Avoid exposure to heat, moisture, or ignition sources. Use gloves and fume hoods during handling, as benzothiazole derivatives may release hazardous vapors under decomposition .

Advanced Research Questions

Q. What computational methods are suitable for conformational analysis and molecular modeling of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to optimize ground-state geometries and predict electronic properties. Compare results with Hartree-Fock (HF) methods for accuracy assessment. Use Spartan 06 or Gaussian 03W for energy minimization and Hirschfeld surface analysis to study intermolecular interactions in crystal packing .

Q. How can solvent-free or green synthesis approaches improve the sustainability of producing this compound?

- Methodological Answer : Microwave-assisted synthesis under solvent-free conditions reduces waste and energy consumption. Silica gel acts as a solid catalyst, eliminating the need for toxic solvents like DMF. This method achieves >90% yield with minimal purification steps, aligning with green chemistry principles .

Q. What strategies resolve contradictions in spectroscopic or purity data across studies?

- Methodological Answer : Cross-validate results using orthogonal techniques:

- Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃). Re-run spectra under standardized conditions .

- Purity conflicts (>95% HLC vs. >98% T) can be resolved by combining HPLC with titration methods .

- For elemental analysis outliers, repeat combustion tests or use X-ray crystallography to confirm molecular packing .

Q. How do structural modifications (e.g., halogenation or methoxy substitution) affect bioactivity in benzothiazole derivatives?

- Methodological Answer : Introduce substituents via nucleophilic aromatic substitution or esterification. For example, fluorination at the 7-position enhances antimicrobial activity by altering electron density and binding affinity in molecular docking studies . Evaluate bioactivity using MIC assays against S. aureus or E. coli and correlate with computational ADMET predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。